

# lactobionate biocompatibility studies for medical devices

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Biocompatibility of Lactobionate for Medical Devices

For: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Lactobionate, derived from the oxidation of lactose, is rapidly emerging as a premier biomaterial for the next generation of medical devices and targeted drug delivery systems. Its inherent properties, including being nontoxic, biodegradable, and highly biocompatible, make it an exemplary candidate for applications ranging from surface coatings for cardiovascular implants to scaffolds in tissue engineering.[1] This technical guide provides a comprehensive overview of the biocompatibility studies of lactobionate, framed within the context of the internationally recognized ISO 10993 standards. It details the experimental protocols for key biocompatibility assays, presents quantitative data in a structured format, and illustrates the underlying biological mechanisms and workflows through detailed diagrams.

## The Regulatory Framework: ISO 10993

The biological evaluation of any medical device is governed by the ISO 10993 series of standards, which provides a framework for assessing the interaction of materials with biological systems. [2] This risk-management-based approach categorizes devices based on the nature and duration of body contact to determine the required biocompatibility endpoints. Key endpoints relevant to **lactobionate**-based devices include in vitro cytotoxicity, hemocompatibility, and in vivo responses such as inflammation and implantation.



## In Vitro Biocompatibility Assessment

In vitro tests are the foundation of biocompatibility screening, providing critical data on how a material interacts with cells and blood components outside of a living organism.

## Cytotoxicity (ISO 10993-5)

Cytotoxicity assays evaluate the potential of a material to cause cell death or inhibit cell growth. [3] A material is considered non-cytotoxic if it demonstrates high cell viability, typically above 80%.[4] Studies consistently describe lactobionic acid and its derivatives as having excellent cytocompatibility, making them suitable for direct contact with cells.[1]

Data Presentation: Cytotoxicity Analysis

The following table summarizes typical quantitative results from an MTT assay, comparing a **lactobionate**-modified surface to control materials.

| Material/Extrac<br>t              | Cell Line                | Exposure Time<br>(h) | Cell Viability<br>(%) | ISO 10993-5<br>Classification |
|-----------------------------------|--------------------------|----------------------|-----------------------|-------------------------------|
| Lactobionate-<br>Modified Surface | L929 Mouse<br>Fibroblast | 24                   | > 95%                 | Non-cytotoxic                 |
| Negative Control (HDPE)           | L929 Mouse<br>Fibroblast | 24                   | 100%                  | Non-cytotoxic                 |
| Positive Control (Latex)          | L929 Mouse<br>Fibroblast | 24                   | < 30%                 | Severely<br>Cytotoxic         |

Experimental Protocol: MTT Assay for Cell Viability (Based on ISO 10993-5 Elution Method)

This protocol assesses the cytotoxicity of leachable substances from a material.

#### Material Extraction:

 Prepare the lactobionate-coated test article and controls (High-Density Polyethylene as negative, latex as positive) with a surface area-to-volume ratio of 6 cm<sup>2</sup>/mL in serum-free cell culture medium (e.g., MEM).[5]



Incubate the materials in the medium at 37°C for 24 hours to create material extracts.[5]

#### Cell Culture:

- Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells per well.[6]
- Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

#### · Cell Exposure:

- Remove the existing culture medium from the wells.
- Replace it with the prepared material extracts (100 μL/well). Include wells with fresh medium as a blank control.

#### MTT Assay:

- After a 24-hour incubation with the extracts, add 20 μL of MTT solution (5 mg/mL in PBS) to each well.[7]
- Incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.
   [8]
- Remove the MTT-containing medium and add 150 μL of a solubilization solution (e.g.,
  DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7][8]

#### • Data Analysis:

- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for the test article relative to the negative control (set to 100% viability). A higher absorbance reading corresponds to higher cell viability.[8]

Visualization: Cytotoxicity Testing Workflow





Click to download full resolution via product page

Workflow for ISO 10993-5 Cytotoxicity Elution Test.



## Hemocompatibility (ISO 10993-4)

For any device intended to contact blood, hemocompatibility testing is mandatory. These tests evaluate adverse reactions such as hemolysis (red blood cell rupture) and thrombosis (clot formation), which is often initiated by platelet adhesion and activation.[3]

The hemolysis test quantifies the amount of hemoglobin released from red blood cells upon contact with a material. According to ASTM F756, a hemolytic ratio below 2% is considered non-hemolytic.[9][10]

Data Presentation: Hemolysis Assay

| Material                       | Contact Type   | Hemolysis (%) | ASTM F756<br>Classification |
|--------------------------------|----------------|---------------|-----------------------------|
| Lactobionate-Coated<br>Surface | Direct Contact | < 2.0%        | Non-hemolytic               |
| Negative Control (PBS)         | -              | 0%            | Non-hemolytic               |
| Positive Control<br>(Water)    | -              | > 5.0%        | Hemolytic                   |

Experimental Protocol: Hemolysis Assay (ASTM F756 Direct Contact Method)

- Blood Preparation:
  - Obtain fresh human blood collected in vacutainers containing a sodium citrate anticoagulant.[11]
  - Dilute the blood with a calcium and magnesium-free Phosphate Buffered Saline (PBS) solution.
- Material Incubation:
  - Place the test material (lactobionate-coated surface), a negative control, and a positive control into separate test tubes.



- Add the diluted blood to each tube.
- Incubate the tubes at 37°C for a minimum of 3 hours, with gentle inversion every 30 minutes.[11]

#### Analysis:

- After incubation, centrifuge the tubes at 700-800 x g for 15 minutes to pellet the intact red blood cells.[11]
- Carefully collect the supernatant (plasma).
- Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the concentration of free hemoglobin.[11]
- Calculation:
  - Calculate the hemolytic percentage using the formula:
    - Hemolysis % = [(Abs\_test Abs\_neg) / (Abs\_pos Abs\_neg)] \* 100
  - Classify the material based on the calculated percentage.

Visualization: Hemolysis Testing Workflow

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Accessing the Cytotoxicity and Cell Response to Biomaterials [jove.com]
- 3. namsa.com [namsa.com]
- 4. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device [frontiersin.org]
- 6. Analysis of Cell Viability by the MTT Assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of potential probiotic Lactiplantibacillus plantarum KUMS-Y8 isolated from traditional dairy samples on the KB and OSCC human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. store.astm.org [store.astm.org]
- 10. researchgate.net [researchgate.net]
- 11. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [lactobionate biocompatibility studies for medical devices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762962#lactobionate-biocompatibility-studies-for-medical-devices]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com